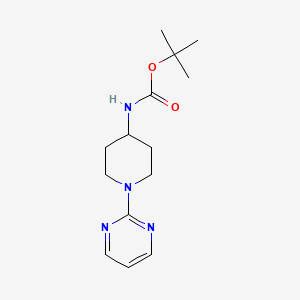

Tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-pyrimidin-2-ylpiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-5-9-18(10-6-11)12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSWAZYRTWCBJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(pyrimidin-2-yl)piperidine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pyrimidinyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitutions on the Pyrimidine Ring

Brominated Pyrimidine Derivative

- Compound : Tert-butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate

- Key Differences : Incorporates a bromine atom at the 5-position of the pyrimidine ring.

- Implications : The bromine atom increases molecular weight (357.25 g/mol) and introduces a site for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). This modification may enhance binding affinity in halogen-bonding interactions with biological targets .

Methoxy-Substituted Pyrimidine Derivative

- Compound : tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate

- Key Differences : Pyrimidine substituted at the 4-position with a methoxy group; the carbamate is attached via a methylene bridge.

- The methylene linker increases flexibility, which may affect conformational binding to targets .

Variations in the Carbamate Substituent

Methyl-Carbamate Derivative

- Compound : tert-Butyl N-[1-(pyrimidin-2-yl)piperidin-4-yl]methylcarbamate

- Key Differences : A methylene group bridges the carbamate and piperidine nitrogen.

- Implications : The additional methylene group increases hydrophobicity (MW: ~322.4 g/mol) and may influence blood-brain barrier permeability. This derivative is cited as a precursor for kinase inhibitors .

Acetylated Piperidine Derivative

- Compound : tert-Butyl (1-acetylpiperidin-4-yl)carbamate

- Key Differences : The piperidine nitrogen is acetylated instead of pyrimidinylated.

- Implications : The acetyl group reduces basicity of the piperidine nitrogen, altering solubility and reactivity. This compound is a key intermediate in synthesizing acetylated protease inhibitors .

Heterocycle Replacements

Thiazole-Containing Analog

- Compound : tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate

- Key Differences : Replaces pyrimidine with a thiazole ring connected via an ethyl linker.

- Implications : Thiazole’s sulfur atom may engage in hydrogen bonding or metal coordination, expanding target selectivity. The ethyl linker adds conformational flexibility .

Thiophene Carbonyl Derivative

- Compound : tert-Butyl ((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)carbamate

- Key Differences : Substitutes pyrimidine with a thiophene-carbonyl group.

- Implications : The carbonyl group introduces polarity, while thiophene’s aromaticity may enhance stacking interactions. This derivative is explored in CNS-targeting drug candidates .

Comparative Reaction Yields

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Purity | Key Features |

|---|---|---|---|

| Tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate | ~279.34 | N/A | Pyrimidine core, Boc-protected |

| Tert-butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate | 357.25 | 95% | Bromine for functionalization |

| tert-Butyl ((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)carbamate | 324.45 | N/A | Thiophene-carbonyl flexibility |

Biological Activity

Tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate, with CAS number 596817-38-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its effects on various cellular pathways and potential therapeutic applications.

- Molecular Formula : C14H22N4O2

- Molecular Weight : 278.35 g/mol

- CAS Number : 596817-38-8

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in inflammatory responses and cell signaling pathways. Notably, studies have indicated its potential as an inhibitor of the NLRP3 inflammasome, a key player in the regulation of inflammatory responses.

NLRP3 Inflammasome Inhibition

Research has demonstrated that compounds structurally related to this compound can inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β). In vitro studies using differentiated THP-1 cells showed that these compounds could effectively reduce IL-1β release in response to lipopolysaccharide (LPS) and ATP stimulation, suggesting a mechanism for modulating inflammatory processes .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Study 1: NLRP3 Inflammasome Modulation

In a study focused on the modulation of the NLRP3 inflammasome, this compound was tested alongside other derivatives. The results indicated that at a concentration of 10 µM, significant inhibition of pyroptosis was achieved, with a corresponding decrease in LDH release and IL-1β levels, showcasing its therapeutic potential in treating inflammatory diseases .

Case Study 2: GSK-3β Inhibition

Another investigation assessed the compound's ability to inhibit GSK-3β, which is implicated in various diseases including cancer and neurodegeneration. The results revealed that certain derivatives displayed strong inhibitory effects with minimal cytotoxicity at concentrations up to 10 µM, highlighting their potential as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Reacting a piperidine derivative (e.g., 4-aminopiperidine) with tert-butyl carbamate under basic conditions to introduce the carbamate group.

- Step 2: Functionalizing the piperidine nitrogen with a pyrimidin-2-yl group via nucleophilic substitution or coupling reactions. For example, reacting with 2-chloropyrimidine in the presence of a palladium catalyst or using SNAr (nucleophilic aromatic substitution) under elevated temperatures .

- Purification: Techniques like column chromatography or recrystallization ensure high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy: H and C NMR confirm the molecular structure, with peaks corresponding to the tert-butyl group (δ ~1.4 ppm for H), pyrimidine protons (δ ~8.5–9.0 ppm), and carbamate carbonyl (δ ~155 ppm in C) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 307.19 for CHNO) .

- X-ray Crystallography: Resolves stereochemistry and bond angles, though limited data exists for this specific compound .

Q. What are the common chemical reactions involving this carbamate?

- Hydrolysis: The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl/dioxane) to yield the free amine, a key intermediate in drug discovery .

- Nucleophilic Substitution: The pyrimidine ring undergoes reactions with nucleophiles (e.g., amines, thiols) at the 4- or 6-position, enabling structural diversification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.